molecular formula C26H24N4O2S B12743999 Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- CAS No. 81262-71-7

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl-

Cat. No.: B12743999
CAS No.: 81262-71-7
M. Wt: 456.6 g/mol
InChI Key: ICSKBXLHXJMSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Piperazine, 1-(((3,4-Dihydro-4-Oxo-3-Phenyl-2-Quinazolinyl)Thio)Acetyl)-4-Phenyl-

Nomenclature and Systematic Identification

The compound’s systematic name, 3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one , reflects its complex heterocyclic architecture. Its IUPAC designation is derived from the quinazolinone core (a bicyclic structure comprising fused benzene and pyrimidine rings) substituted with a sulfur-containing acetyl group linked to a piperazine moiety. Key identifiers include:

Property Value Source
CAS Registry Number 81262-72-8
Molecular Formula C₂₇H₂₆N₄O₃S
Molecular Weight 486.6 g/mol
SMILES Notation COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Synonyms include 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenylpiperazine and DTXSID30231002, with variations in substituents noted in related compounds (e.g., 81262-71-7, which lacks the methoxy group). The InChIKey WOUQNIQPFBRTIB-UHFFFAOYSA-N uniquely encodes its stereochemical configuration.

Structural Elucidation and Molecular Geometry

X-ray crystallography and density functional theory (DFT) calculations have been instrumental in characterizing this compound. The molecule features:

  • A quinazolin-4-one core with a sulfur atom at the 2-position, bonded to an acetyl group.
  • A piperazine ring substituted at the 1-position with a phenyl group and at the 4-position via the acetyl linker.
Key Structural Features:
  • Piperazine Conformation : The piperazine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonds between N–H and carbonyl oxygen atoms. This geometry minimizes steric strain and enhances molecular stability.
  • Torsional Angles : Critical torsion angles, such as N(2)–C(18)–C(10)–N(1) (-58.6°) and N(2)–C(16)–C(21)–N(1) (58.7°), dictate the spatial arrangement of substituents.
  • Crystallographic Data :
    • Space Group : Pccn (orthorhombic system).
    • Unit Cell Parameters : a = 15.762 Å, b = 35.112 Å, c = 7.845 Å.
    • Density : 1.201 g/cm³.

The dihedral angle between the quinazolinone plane and the methoxyphenyl group is 44.20° , introducing asymmetry that influences intermolecular interactions.

Historical Context and Discovery Timeline

The compound’s discovery is tied to advancements in heterocyclic chemistry during the late 20th century, particularly the exploration of quinazolinone derivatives for pharmaceutical applications. Key milestones include:

  • 2005 : First registration in PubChem (CID 3067325) under the creation date August 9, 2005.
  • 2021 : Commercial availability reported by suppliers, with a 5 mg sample priced at $496.31.
  • 2025 : Structural refinement and crystallographic data published in peer-reviewed studies.

While its exact synthetic pathway remains proprietary, the molecule’s design likely arose from efforts to modify piperazine-quinazolinone hybrids for enhanced bioactivity. Related compounds, such as those with fluorophenyl or chlorophenyl substituents (e.g., 81262-74-0), emerged concurrently, underscoring its role in structure-activity relationship (SAR) studies.

Properties

CAS No.

81262-71-7

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H24N4O2S/c31-24(29-17-15-28(16-18-29)20-9-3-1-4-10-20)19-33-26-27-23-14-8-7-13-22(23)25(32)30(26)21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

ICSKBXLHXJMSID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of Quinazolinone Intermediate

The 3-phenylquinazolin-4(3H)-one moiety is prepared by cyclizing anthranilic acid derivatives with phenyl isothiocyanate under reflux conditions:

  • Reagents : Anthranilic acid, phenyl isothiocyanate, methanol, HCl.
  • Conditions : Reflux for 6 hours, followed by acidification to pH 6.
  • Key Intermediate : 3-Phenylquinazolin-4(3H)-one (confirmed via $$ ^1 \text{H NMR} $$).

Piperazine Coupling

The final step involves reacting the thioacetyl-quinazolinone with 4-phenylpiperazine:

  • Reagents : 4-Phenylpiperazine, DMF, triethylamine.
  • Conditions : Microwave irradiation (100–150°C, 10–30 minutes) or reflux under inert atmosphere (N$$_2$$/Ar).
  • Product Isolation : Purified via column chromatography (ethyl acetate/hexane) and recrystallization.

Optimized Reaction Conditions

Parameter Details Source
Solvents DMF, THF, or dichloromethane for coupling steps
Catalysts Triethylamine or palladium catalysts for regioselective coupling
Temperature 80–150°C (microwave) or 25–80°C (reflux)
Analytical Methods HRMS, $$ ^1 \text{H/}^{13}\text{C NMR} $$, HPLC for purity >95%

Eco-Friendly Modifications

Recent methods emphasize reduced environmental impact:

Challenges and Solutions

  • Regioselectivity : Steric hindrance from the 3-phenyl group necessitates careful reagent selection (e.g., bulky bases).
  • Byproduct Formation : Controlled pH during acidification minimizes unwanted side products.
  • Purification : Silica gel chromatography is critical due to the compound’s high molecular weight (456.6 g/mol).

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the quinazolinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core : 3-Phenyl-3,4-dihydroquinazolin-4-one.
  • Piperazine Substituents : Phenyl at the 4-position; thioacetyl group at the 1-position.
  • Key Functional Groups : Thioether, ketone, and aromatic rings .

Analogs :

5f : 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one

  • Core : Isoxazole.
  • Piperazine Substituents : 2-Fluorophenyl.
  • Key Features : Fluorine atom enhances electronegativity and bioavailability .

5h: 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone Core: Isoxazole. Piperazine Substituents: 2-Methoxyphenyl. Key Features: Methoxy group improves solubility and metabolic stability .

Thiazole-Piperazine Hybrids (e.g., 114a–c) :

  • Core : Thiazole.
  • Piperazine Substituents : Fluorophenyl, methoxyphenyl, or trifluoromethylphenyl.
  • Key Features : Thiazole moiety contributes to acetylcholinesterase (AChE) inhibition .

1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine :

  • Core : Thiazole.
  • Piperazine Substituents : 4-Fluorophenyl.
  • Key Features : Fluorine and thiazole enhance CNS penetration .

Physicochemical Properties

Compound logP Solubility (mg/mL) Molecular Weight
Target Compound 3.2 <0.1 (aqueous) ~450
5f 2.8 0.5 (DMSO) 408.4
Thiazole-Piperazine 114a 2.5 1.2 (DMSO) 395.3

Biological Activity

Piperazine derivatives, particularly those linked to quinazoline structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(((3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio)acetyl)-4-phenyl- is a notable example, exhibiting potential in various therapeutic areas including anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to a quinazoline moiety through a thioacetyl group. This structural configuration is critical for its biological activity. The synthesis typically involves multi-step reactions starting from piperazine and various quinazoline derivatives, resulting in compounds that can be evaluated for their pharmacological properties .

Antitumor Activity

Research has demonstrated that quinazoline derivatives bearing piperazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this class have shown IC50 values less than 10 µM against human lung cancer (A549), breast adenocarcinoma (MCF-7), and colorectal cancer (HCT-116) cell lines. A representative compound from this series was found to arrest HCT-116 cells at the G0/G1 phase of the cell cycle, indicating a mechanism that may involve cell cycle regulation .

Table 1: Antitumor Activity of Piperazine-linked Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8nHCT-116<10Cell cycle arrest (G0/G1 phase)
Compound 9aMCF-7<10Apoptosis induction
Compound 8qA549<10Inhibition of proliferation

Antimicrobial Activity

In addition to antitumor properties, piperazine-based compounds have exhibited antimicrobial activity. Studies have shown that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial action .

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundBacteriaMIC (mg/mL)Activity
Compound PA-1Staphylococcus aureus0.0039Complete death in 8 hours
Compound PA-2Escherichia coli0.025Significant growth inhibition

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural characteristics. Modifications on the quinazoline scaffold and the substitution patterns on the piperazine ring can enhance or diminish activity. Research into the SAR of these compounds has revealed that specific functional groups play crucial roles in their interaction with biological targets .

Case Studies

One study highlighted the synthesis and evaluation of several novel quinazoline derivatives containing piperazine analogs. These compounds were subjected to various biological evaluations, confirming their potential as effective anticancer agents with favorable pharmacokinetic profiles . Another investigation focused on the antibacterial properties of synthesized piperazine derivatives, demonstrating their efficacy against multiple bacterial strains and suggesting further exploration into their mechanisms of action .

Q & A

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl groups at positions 3 and 4 of quinazolinone, acetyl-thio linkage) .
    • FT-IR : Validate thioester (C=S, ~1250 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C28H25N4O2S, exact mass: 493.17 g/mol) .

How do steric and electronic effects influence the compound’s reactivity in further functionalization?

Advanced Research Question

  • Steric Hindrance : The 3-phenyl and 4-phenyl groups on the quinazolinone and piperazine rings limit accessibility for electrophilic substitution. Reactions requiring bulky reagents (e.g., Grignard) may require prolonged reaction times .
  • Electronic Effects : The electron-withdrawing quinazolinone-4-oxo group activates the thioacetyl moiety for nucleophilic attacks (e.g., by amines or thiols). DFT calculations can model charge distribution to predict regioselectivity .
  • Case Study : In analogous piperazine-thioacetyl derivatives, bromination at the phenyl ring required Lewis acids (e.g., FeCl3) to overcome deactivation by the electron-deficient core .

What are the key stability considerations for long-term storage of this compound?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the thioester bond in humid conditions or oxidative cleavage of the quinazolinone ring under light .
  • Storage Recommendations :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Atmosphere : Argon or nitrogen purge to minimize oxidation .
    • Solubility : Store in DMSO (stable for 6 months) rather than aqueous buffers .
  • Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., free thiol or quinazolinone acid) .

How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?

Advanced Research Question

  • Target Selection : Prioritize targets with structural homology to known piperazine-quinazolinone hybrids (e.g., kinase inhibitors, GPCR modulators) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays for kinases (IC50 determination) .
    • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to rule off-target effects .
  • Pitfalls :
    • Solvent Interference : DMSO concentrations >1% may artifactually inhibit enzymes .
    • Aggregation : Test for false positives via dynamic light scattering (DLS) at 10–50 µM concentrations .

What computational methods are suitable for modeling the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods for weighing and reactions (combustion releases toxic NOx/CO) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.